molecular formula C11H15NO2 B13048706 Hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolane]-5-carbonitrile

Hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolane]-5-carbonitrile

Cat. No.: B13048706
M. Wt: 193.24 g/mol
InChI Key: MCNDJAUXFFUJFC-UHFFFAOYSA-N
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Description

Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile is a complex organic compound with the molecular formula C11H15NO2 It is characterized by its unique spiro structure, which involves a pentalene ring system fused with a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure. For instance, the use of strong acids or bases can promote the cyclization process, while solvents like dichloromethane or toluene may be employed to dissolve the reactants and control the reaction environment .

Industrial Production Methods

Industrial production of Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of spiro compounds and their reactivity.

    Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals or agrochemicals.

    Medicine: Research into its potential therapeutic applications includes exploring its activity as an enzyme inhibitor or receptor modulator.

    Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other biomolecules. The compound’s spiro structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target. The pathways involved in its mechanism of action depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-one
  • Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carboxylic acid

Uniqueness

Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile is unique due to its specific spiro structure and the presence of a nitrile group. This combination of features imparts distinct chemical properties, such as reactivity and binding affinity, which differentiate it from other similar compounds.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2'-carbonitrile

InChI

InChI=1S/C11H15NO2/c12-7-8-3-9-5-11(6-10(9)4-8)13-1-2-14-11/h8-10H,1-6H2

InChI Key

MCNDJAUXFFUJFC-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CC3CC(CC3C2)C#N

Origin of Product

United States

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